2-(6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol 2-(6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13310601
InChI: InChI=1S/C15H23NO3/c1-14(2,17)15(3)11-9-13(19-5)12(18-4)8-10(11)6-7-16-15/h8-9,16-17H,6-7H2,1-5H3
SMILES: CC1(C2=CC(=C(C=C2CCN1)OC)OC)C(C)(C)O
Molecular Formula: C15H23NO3
Molecular Weight: 265.35 g/mol

2-(6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol

CAS No.:

Cat. No.: VC13310601

Molecular Formula: C15H23NO3

Molecular Weight: 265.35 g/mol

* For research use only. Not for human or veterinary use.

2-(6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol -

Specification

Molecular Formula C15H23NO3
Molecular Weight 265.35 g/mol
IUPAC Name 2-(6,7-dimethoxy-1-methyl-3,4-dihydro-2H-isoquinolin-1-yl)propan-2-ol
Standard InChI InChI=1S/C15H23NO3/c1-14(2,17)15(3)11-9-13(19-5)12(18-4)8-10(11)6-7-16-15/h8-9,16-17H,6-7H2,1-5H3
Standard InChI Key HEBRQFXLIJBZQU-UHFFFAOYSA-N
SMILES CC1(C2=CC(=C(C=C2CCN1)OC)OC)C(C)(C)O
Canonical SMILES CC1(C2=CC(=C(C=C2CCN1)OC)OC)C(C)(C)O

Introduction

PropertyValue/DescriptionSource
Molecular FormulaC₁₅H₂₃NO₃
Molecular Weight265.35 g/mol
XLogP31.7 (estimated)
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors4 (two methoxy, one hydroxyl, one amine)

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via Friedel-Crafts acylation or Grignard-mediated rearrangements:

  • Friedel-Crafts Approach: Reaction of 3,4-dimethoxyphenethylamine derivatives with propionyl chloride under AlCl₃ catalysis forms the tetrahydroisoquinoline backbone . Subsequent methylation and hydroxylation yield the final product .

  • Grignard Rearrangement: Trifluoroacetyl-substituted dihydroisoquinoline enamides undergo Grignard-mediated rearrangement to generate tertiary alcohol derivatives, as demonstrated in analogous syntheses .

Table 2. Key Synthetic Steps

StepReagents/ConditionsYieldReference
1TFAA, Et₃N, THF, 0°C → rt83%
2POCl₃, reflux in acetonitrile89%

Stability and Reactivity

  • The tertiary alcohol group is prone to dehydration under acidic conditions .

  • Methoxy groups resist hydrolysis under standard conditions but may demethylate under strong acids .

Biological Activity and Applications

Antiproliferative Effects

  • In Vitro Activity: Analogous tetrahydroisoquinoline derivatives exhibit antiproliferative activity against cancer cell lines (e.g., HT29/DX) with IC₅₀ values <10 μM . Mechanistic studies suggest tubulin disruption at high concentrations (100–250 μM) .

  • Selectivity: Methyl and methoxy substitutions enhance selectivity for tumor cells over normal peripheral blood mononuclear cells (PBMCs) .

Table 3. Biological Data for Related Compounds

CompoundIC₅₀ (HT29/DX)Tubulin InhibitionSource
6,7-Dimethoxy-1-methyl-THIQ8.2 μMNo activity at 30 μM
1-Benzyl-THIQ derivatives2.5–12 μMPartial disruption

Neurological Targets

  • NMDA Receptor Modulation: Structurally similar compounds (e.g., Ro 04–5595) show affinity for NR2B subunits (Kᵢ = 12 nM) .

  • Dopamine D1 Modulation: Tetrahydroisoquinolines act as positive allosteric modulators, suggesting potential in treating cognitive disorders .

Industrial and Research Applications

  • Pharmaceutical Intermediate: Key precursor for almorexant (a dual orexin receptor antagonist) .

  • Chemical Probes: Used in studying protein-protein interactions in cancer and neurodegenerative diseases .

Challenges and Future Directions

  • Stereochemical Control: Asymmetric synthesis remains challenging; current methods yield racemic mixtures .

  • Bioavailability: Low aqueous solubility (LogP = 1.7) limits oral absorption. Prodrug strategies (e.g., phosphate esters) are under investigation .

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